molecular formula C20H25N3OS B2414655 N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421457-92-2

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No. B2414655
CAS RN: 1421457-92-2
M. Wt: 355.5
InChI Key: ARXAQAXMJYKIOS-UHFFFAOYSA-N
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Description

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, also known as PETCM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PETCM is a piperidine-based compound that has been synthesized through a multistep process involving the reaction of various chemical reagents.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. Researchers explore the synthesis of substituted piperidines for constructing novel drugs. The compound may serve as a scaffold for designing potential therapeutics. By modifying its substituents, scientists can fine-tune its pharmacological properties, such as binding affinity, selectivity, and metabolic stability .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of clinically relevant kinases, including anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer treatment and overcoming drug resistance .

Analgesic Agents

The piperidine nucleus plays a crucial role in the synthesis of analgesic agents. Fentanyl, a potent narcotic analgesic, contains a piperidine moiety. Researchers continue to explore derivatives of fentanyl to improve its therapeutic index and safety profile .

Anticancer Activity

N-(piperidine-4-yl) benzamide compounds have been synthesized and evaluated for their cytotoxic effects against cancer cells. Structural modifications, such as halogen, carboxyl, nitro, or methyl groups, impact the cytotoxicity of these piperidine derivatives. Understanding their structure-activity relationship aids in developing effective anticancer agents .

Spiropiperidines and Condensed Piperidines

The compound’s piperidine ring can participate in various cyclization reactions, leading to the formation of spiropiperidines and condensed piperidines. These heterocyclic motifs are valuable in medicinal chemistry and may exhibit unique biological activities .

Multicomponent Reactions

Researchers explore multicomponent reactions involving piperidines to efficiently synthesize complex molecules. These reactions allow the assembly of diverse functional groups in a single step, making them attractive for drug discovery and chemical synthesis .

Mechanism of Action

properties

IUPAC Name

N-(2-phenylethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(22-13-9-17-6-2-1-3-7-17)23-14-10-18(11-15-23)16-25-19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAQAXMJYKIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

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